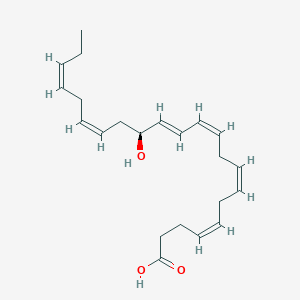

14S-Hdha

Description

Contextualizing Lipid Mediator Research in Biological Systems

Lipid mediators represent a diverse class of bioactive lipids that are synthesized locally within biological systems in response to various stimuli, such as infection or injury. nih.govjst.go.jp Unlike proteins, which are directly encoded by the genome, the information for lipids is not directly readable from the genome. nih.govjst.go.jp Their biological effects are primarily mediated through binding to specific cognate receptors, often members of the G protein-coupled receptor (GPCR) superfamily, to transmit signals to target cells. nih.govjst.go.jpnih.govacs.org These mediators are involved in a wide array of physiological processes, including immune regulation, self-defense, and the maintenance of homeostasis. nih.govnih.gov The synthesis of lipid mediators occurs through multi-step enzymatic pathways, typically initiated by the de-esterification of membrane phospholipids (B1166683). nih.govnih.gov Their activity is tightly regulated under normal conditions, and dysregulation in their synthesis or receptor function has been linked to various pathological states, including inflammation, cardiovascular diseases, and metabolic disorders. nih.govnih.gov Research into lipid mediators, including oxylipins derived from polyunsaturated fatty acids (PUFAs), is crucial for understanding the intricate signaling networks that govern cellular responses and for identifying potential therapeutic targets. nih.govnih.govacs.orgmdpi.com

Overview of Docosahexaenoic Acid (DHA) as a Precursor Molecule

Docosahexaenoic acid (DHA) is a long-chain omega-3 polyunsaturated fatty acid that is a significant component of biological membranes, particularly abundant in the brain, cerebral cortex, skin, and retina. lipidmaps.orgwikipedia.org It constitutes a substantial percentage of total brain PUFAs. lipidmaps.orgwikipedia.org DHA can be obtained directly from dietary sources like fatty fish and algal oils or synthesized endogenously from its precursor, alpha-linolenic acid (ALA), through a series of enzymatic elongation and desaturation steps. lipidmaps.orgwikipedia.orguni-hannover.de DHA serves as a critical precursor for the biosynthesis of a variety of bioactive lipid metabolites. nih.govsci-hub.stnih.gov These metabolites, collectively referred to as oxylipins, are generated through the enzymatic oxidation of DHA by enzymes such as lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, as well as via non-enzymatic pathways. mdpi.comsci-hub.stnih.govmdpi.com The metabolism of DHA is a key area of research due to the diverse biological activities of its derivatives. nih.govsci-hub.stnih.gov

Classification and Significance of Specialized Pro-Resolving Mediators (SPMs) in Biological Processes

Specialized Pro-Resolving Mediators (SPMs) represent a class of lipid mediators derived from omega-3 PUFAs, primarily eicosapentaenoic acid (EPA) and DHA, as well as the omega-6 PUFA arachidonic acid (AA) in the case of lipoxins. frontiersin.orggeneticlifehacks.comashpublications.org The discovery of SPMs has led to a paradigm shift in the understanding of inflammation, highlighting resolution as an active biological process rather than a passive decline of inflammatory signals. frontiersin.orggeneticlifehacks.comnih.gov SPMs are classified into several families based on their precursor fatty acid and structure, including resolvins (derived from EPA and DHA), protectins (derived from DHA and n-3 DPA), and maresins (derived from DHA). nih.govfrontiersin.orggeneticlifehacks.comashpublications.orgmdpi.comresearchgate.net These molecules play pivotal roles in the resolution of acute inflammation, promoting the return to tissue homeostasis. nih.govfrontiersin.orggeneticlifehacks.comashpublications.orgmdpi.com Their significance lies in their potent anti-inflammatory and pro-resolving actions, which involve modulating immune cell functions, such as enhancing phagocytosis of cellular debris and promoting tissue repair. frontiersin.orggeneticlifehacks.commdpi.com Dysregulation of SPM biosynthesis has been associated with chronic inflammatory conditions. geneticlifehacks.com

Historical Perspectives on the Discovery and Characterization of DHA-Derived Oxylipins

The understanding of lipid mediators evolved significantly with the discovery of compounds beyond the classic eicosanoids derived from arachidonic acid, such as prostaglandins (B1171923) and leukotrienes. nih.govasm.orgmdpi.com Early research recognized the importance of essential fatty acids like linoleic acid and alpha-linolenic acid for health. nih.govmdpi.com The focus expanded to include the metabolic conversion of PUFAs into bioactive molecules. nih.govmdpi.com The discovery of specialized pro-resolving mediators, including those derived from DHA, marked a crucial advancement. frontiersin.orgnih.gov This research revealed that DHA is not simply converted into less potent analogs of inflammatory mediators but gives rise to novel structures with distinct and powerful pro-resolving properties. nih.govfrontiersin.orgnih.govmdpi.com The identification and structural elucidation of DHA-derived SPMs, such as the D-series resolvins, protectins (including Neuroprotectin D1/Protectin D1), and maresins, provided the first molecular basis for many of the health benefits attributed to DHA. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been instrumental in identifying and quantifying these low-abundance lipid mediators in biological matrices. acs.orgnih.govashpublications.org Early studies also identified monohydroxy derivatives of DHA, such as 14-hydroxydocosahexaenoic acid (14-HDHA), as products of DHA metabolism, including through autooxidation and enzymatic pathways. mdpi.comresearchgate.netcaymanchem.comnih.gov The ongoing characterization of DHA-derived oxylipins continues to uncover their complex biosynthetic pathways and diverse biological roles in resolving inflammation and promoting tissue health. nih.govsci-hub.stmdpi.comfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEBXONKCYFJAF-OUKOMXQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701348022 | |

| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119433-37-3 | |

| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Enzymatic Mechanisms of 14s Hdha Formation

Initial Oxygenation of Docosahexaenoic Acid to Form 14S-HDHA

The initial step in the formation of this compound involves the stereospecific insertion of molecular oxygen into DHA. This reaction is predominantly catalyzed by lipoxygenase enzymes.

Role of 12-Lipoxygenase (12-LO) in this compound Biosynthesis

12-Lipoxygenase (12-LO), also known as ALOX12, plays a central role in the biosynthesis of this compound from DHA. bertin-bioreagent.comcaymanchem.commedchemexpress.comcaymanchem.comnih.gov Studies have shown that human platelet 12-LOX readily oxygenates DHA, leading to the production of hydroperoxy intermediates, including 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA). nih.gov This hydroperoxide is then rapidly reduced to the corresponding alcohol, this compound, by cellular glutathione (B108866) peroxidases. nih.gov

Research using recombinant human macrophage 12-LOX has further established its initiating role in producing 14S-HpDHA from DHA. nih.govasm.org The catalytic efficiency (kcat/KM) of human 12-LOX with DHA has been reported to be comparable to that with arachidonic acid, another common lipoxygenase substrate. nih.govplos.org

Contribution of 15-Lipoxygenase (15-LO) Isoforms to this compound Generation

While 12-LO is a primary enzyme involved, 15-lipoxygenase (15-LO) isoforms, specifically human 15-lipoxygenase-1 (h15-LOX-1 or ALOX15), can also contribute to the formation of this compound. bertin-bioreagent.comcaymanchem.comcaymanchem.com Studies investigating the steady-state kinetics and product distribution of h15-LOX-1 with DHA have shown that it can produce 14S-HpDHA, although typically alongside other products like 17S-hydroperoxy-docosahexaenoic acid (17S-HpDHA). nih.gov One study indicated that h15-LOX-1 produced almost equal amounts of 14S-HpDHA (40%) and 17S-HpDHA (46%) from DHA in vitro. nih.gov

Furthermore, h15-LOX-1 has been shown to catalyze the oxidation of 7S-HDHA, an intermediate formed by 5-lipoxygenase action on DHA, to produce 7S,14S-diHDHA, with a significant portion being the 14S-hydroxylated product. researchgate.netresearchgate.netescholarship.org This suggests a potential, albeit perhaps less direct, route involving 15-LOX-1 in generating the 14S-hydroxylation on DHA derivatives.

Non-Canonical Enzymatic Pathways to this compound

Beyond the well-established lipoxygenase pathways, other enzymatic systems can contribute to this compound formation. Cytochrome P450 (CYP) enzymes have been shown to hydroxylate DHA. Incubations of DHA with a mixture of human cytochrome P450 enzymes (including CYP1A2, 2C8, 2C9, 2D6, 2E1, and 3A4) resulted in the formation of 14(R)-hydroxy-docosahexaenoic acid (14(R)-HDHA), the enantiomer of this compound. reactome.org While the amount of 14(S)-HDHA formed by this CYP mixture was minor compared to that produced by 12-lipoxygenase, it indicates that CYP enzymes can contribute to hydroxylation at the carbon 14 position, albeit with a preference for the R stereochemistry in this specific context. reactome.org

Another potential non-canonical route involves the tandem action of 12-lipoxygenase and cytochrome P450 enzymes, which has been shown to convert DHA to 14S,21R-diHDHA and 14S,21S-diHDHA through the intermediacy of this compound. nih.gov This highlights how this compound can be a product of sequential enzymatic reactions involving different enzyme classes.

Autoxidation Processes Leading to this compound in Vitro

In addition to enzymatic biosynthesis, 14-HDHA (including the ± stereoisomers) can be formed through non-enzymatic autoxidation of DHA in vitro. caymanchem.comcaymanchem.combertin-bioreagent.comglpbio.combioscience.co.uk Autoxidation is a free radical-mediated process that can occur spontaneously, particularly when polyunsaturated fatty acids like DHA are exposed to oxygen. This process typically leads to the formation of a mixture of isomers, including both 14S- and 14R-HDHA, as well as other hydroxylated products. While enzymatic pathways are considered the primary source of the stereospecific this compound in biological systems, autoxidation can contribute to the total pool of 14-HDHA, especially under conditions of oxidative stress or during sample handling and analysis.

Subsequent Biotransformations of this compound to Downstream Metabolites

This compound is not merely an end-product but serves as a crucial intermediate in the biosynthesis of more complex lipid mediators with potent biological activities.

This compound as an Intermediate in Maresin 1 Biosynthesis

One of the most significant roles of this compound is its function as an intermediate in the biosynthesis of Maresin 1 (MaR1), a potent pro-resolving mediator derived from DHA. bertin-bioreagent.comcaymanchem.comcaymanchem.comnih.govasm.orgwikipedia.orgpnas.orgmdpi.com The generally accepted pathway for MaR1 biosynthesis involves the initial 12-LOX-mediated oxygenation of DHA to form 14S-HpDHA. nih.govasm.orgwikipedia.orgpnas.orgmdpi.com While 14S-HpDHA can be reduced to this compound, the pathway to MaR1 proceeds through the enzymatic conversion of 14S-HpDHA to a 13S,14S-epoxy intermediate, known as 13S,14S-epoxy-maresin. plos.orgnih.govwikipedia.orgpnas.orgresearchgate.net This epoxidation step is also catalyzed by 12-lipoxygenase. nih.govwikipedia.orgpnas.org Subsequently, this epoxide intermediate is hydrolyzed by a soluble epoxide hydrolase (sEH) to form Maresin 1 (7R,14S-dihydroxy-4Z,8E,10E,12Z,16Z,19Z-docosahexaenoic acid). plos.orgwikipedia.orgpnas.orgresearchgate.net Therefore, this compound itself is not directly converted to MaR1, but its hydroperoxy precursor, 14S-HpDHA, is the direct precursor to the epoxy intermediate that leads to MaR1. However, this compound is considered a marker reflecting the activation of the DHA carbon 14-lipoxygenation pathway that initiates maresin biosynthesis. medchemexpress.comnih.govasm.orgmedchemexpress.com

Studies have investigated the ability of both h12-LOX and h15-LOX-1 to catalyze the epoxidation of 14S-HpDHA to form 13S,14S-epoxy-DHA. nih.gov While h12-LOX was shown to catalyze this reaction, h15-LOX-1 was found to be markedly more effective in vitro, suggesting a potential role for h15-LOX-1 in generating the epoxy intermediate, thus revealing a novel in vitro pathway for maresin biosynthesis. nih.gov

In addition to Maresin 1, the 13S,14S-epoxy-maresin intermediate is also a precursor for Maresin 2 (MaR2), which is elucidated as 13R,14S-dihydroxy-4Z,7Z,9E,11E,16Z,19Z-DHA. plos.orgresearchgate.net This further underscores the importance of the 14S-hydroxylation (or the corresponding hydroperoxidation) as a critical initial step in the biosynthesis of multiple maresin species.

Here is a summary of the key enzymes involved in the initial oxygenation of DHA to this compound or its precursor 14S-HpDHA:

| Enzyme Class | Specific Enzyme(s) Involved | Primary Product from DHA | Role in this compound/HpDHA Formation |

| Lipoxygenase | 12-Lipoxygenase (ALOX12) | 14S-HpDHA | Major contributor to 14S-HpDHA formation, which is then reduced to this compound. Also catalyzes epoxidation of 14S-HpDHA. bertin-bioreagent.comcaymanchem.commedchemexpress.comcaymanchem.comnih.govnih.govasm.orgnih.govplos.orgnih.govmdpi.com |

| Lipoxygenase | 15-Lipoxygenase-1 (ALOX15) | 14S-HpDHA, 17S-HpDHA | Can produce 14S-HpDHA, often alongside other products. Can catalyze epoxidation of 14S-HpDHA. bertin-bioreagent.comcaymanchem.comcaymanchem.comnih.gov |

| Cytochrome P450 | CYP1A2, 2C8, 2C9, 2D6, 2E1, 3A4 | 14R-HDHA, this compound (minor) | Can form 14-hydroxylated products, primarily 14R-HDHA. reactome.org |

Here is a summary of the role of this compound in downstream metabolite biosynthesis:

| Downstream Metabolite | Precursor Intermediate | Enzymes Involved in Conversion from Intermediate |

| Maresin 1 (MaR1) | 13S,14S-epoxy-maresin | Soluble Epoxide Hydrolase (sEH) |

| Maresin 2 (MaR2) | 13S,14S-epoxy-maresin | Soluble Epoxide Hydrolase (sEH) |

14S-Hydroxydocosahexaenoic acid (this compound) is a significant lipid metabolite derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It serves as a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), particularly the maresins. The formation and subsequent metabolism of this compound involve specific enzymatic pathways, primarily catalyzed by lipoxygenases and cytochrome P450 enzymes.

Formation of 13S,14S-Epoxy-DHA from 14S-HpDHA

14S-HpDHA, the initial product of 12-LOX action on DHA, can undergo further transformation catalyzed by lipoxygenase enzymes. researchgate.netnih.gov This involves a dehydration reaction where a hydrogen atom is abstracted from the carbon adjacent to the hydroperoxy group (the ω-14 carbon), leading to the formation of 13S,14S-epoxy-DHA. nih.gov This epoxide is a crucial intermediate in the biosynthesis of maresins. europeanreview.orgresearchgate.netnih.govresearchgate.net

Enzymatic Catalysis by Human 15-Lipoxygenase-1 and Human 12-Lipoxygenase in Epoxide Formation

Both human 15-lipoxygenase-1 (h15-LOX-1) and human 12-lipoxygenase (h12-LOX) are capable of catalyzing the dehydration of 14S-HpDHA to produce 13S,14S-epoxy-DHA. researchgate.netnih.gov Research indicates that h15-LOX-1 is markedly more effective at producing 13S,14S-epoxy-DHA from 14S-HpDHA than h12-LOX, exhibiting a significantly larger kcat/KM value for this conversion. researchgate.netescholarship.org This highlights a novel in vitro pathway for maresin biosynthesis involving h15-LOX-1. researchgate.netescholarship.org

Studies comparing the catalytic efficiency of h12-LOX and h15-LOX-1 in the initial oxygenation of DHA to 14S-HpDHA show that h12-LOX has a substantially greater kcat/KM value and higher 14S-HpDHA product selectivity than h15-LOX-1. researchgate.netescholarship.org However, for the subsequent epoxidation of 14S-HpDHA, h15-LOX-1 demonstrates superior catalytic efficiency. researchgate.netescholarship.org

| Enzyme | Substrate | Product | kcat/KM (s⁻¹ μM⁻¹) | Product Selectivity (14S-HpDHA) |

| Human 12-LOX | DHA | 14S-HpDHA | 14.0 ± 0.8 researchgate.netescholarship.org | 81% researchgate.netescholarship.org |

| Human 15-LOX-1 | DHA | 14S-HpDHA | 0.36 ± 0.08 researchgate.netescholarship.org | 46% researchgate.netescholarship.org |

| Human 12-LOX | 14S-HpDHA | 13S,14S-Epoxy-DHA | 0.0024 ± 0.0002 researchgate.netescholarship.org | N/A |

| Human 15-LOX-1 | 14S-HpDHA | 13S,14S-Epoxy-DHA | 0.11 ± 0.006 researchgate.netescholarship.org | N/A |

Furthermore, the epoxidation of 14S-HpDHA by both h15-LOX-1 and h12-LOX is subject to negative regulation through allosteric binding of certain oxylipins. researchgate.netnih.gov

Stereoselective Hydroxylation of this compound by Cytochrome P450 Enzymes

This compound can be further metabolized by cytochrome P450 (CYP) enzymes through stereoselective hydroxylation. researchgate.netnih.govnih.govreactome.org This process leads to the formation of various dihydroxylated products, including 14S,21R-dihydroxydocosahexaenoic acid (14S,21R-diHDHA) and 14S,21S-dihydroxydocosahexaenoic acid (14S,21S-diHDHA). researchgate.netnih.govnih.govreactome.org Cytochrome P450 enzymes are known to metabolize long-chain polyunsaturated fatty acids like DHA, often with higher catalytic efficiency compared to arachidonic acid. pnas.orgnih.govnih.gov

In macrophages, CYP enzymes are considered likely to catalyze the 21-hydroxylation of this compound. reactome.org Specific CYP isoforms, such as CYP2E1, have been implicated in the conversion of this compound to its dihydroxylated forms. researchgate.netreactome.org Studies using a mixture of human CYP enzymes, including CYP1A2, 2C8, 2C9, 2D6, 2E1, and 3A4, have shown the formation of 14S,21R-diHDHA and 14S,21S-diHDHA from this compound. nih.gov The ω-1 hydroxylation of this compound by P450 enzymes is a key step in generating these dihydroxy products. nih.gov The stereochemistry at the C14 position of this compound is generally conserved during this P450-catalyzed ω-1 oxidation. nih.gov

Biosynthesis of 14S,21R-Dihydroxydocosahexaenoic Acid (14S,21R-diHDHA)

14S,21R-diHDHA is synthesized from DHA through a sequential process involving 12-lipoxygenase and cytochrome P450 enzymes. researchgate.netnih.govnih.gov The pathway involves the initial conversion of DHA to 14S-HpDHA by 12-LOX, followed by reduction to this compound. researchgate.netnih.gov Subsequently, cytochrome P450 enzymes, including CYP2E1, hydroxylate this compound at the 21st carbon position with R stereochemistry, yielding 14S,21R-diHDHA. researchgate.netnih.govreactome.org This stereoisomer has been identified as a reparative lipid mediator. nih.gov

Formation of 14S,21S-Dihydroxydocosahexaenoic Acid (14S,21S-diHDHA)

Similar to 14S,21R-diHDHA, the formation of 14S,21S-diHDHA also proceeds through the this compound intermediate. researchgate.netnih.govnih.govreactome.org Following the 12-LOX-mediated production of this compound, cytochrome P450 enzymes catalyze the hydroxylation at the 21st carbon, but with S stereochemistry, resulting in 14S,21S-diHDHA. researchgate.netnih.govnih.govreactome.org Both 14S,21R-diHDHA and 14S,21S-diHDHA can be generated from this compound by P450 enzymes. nih.gov

Generation of 14S,20R-Dihydroxydocosahexaenoic Acid (14S,20R-diHDHA)

Information specifically detailing the biosynthesis of 14S,20R-dihydroxydocosahexaenoic acid (14S,20R-diHDHA) through the hydroxylation of this compound by cytochrome P450 enzymes was not prominently found in the provided search results. While dihydroxylated DHA metabolites are generated by P450 enzymes, the specific pathway leading to the 14S,20R stereoisomer from this compound requires further investigation based on the available information.

Dual Lipoxygenase Oxygenation Pathways

The biosynthesis of certain lipid mediators involves the sequential action of more than one lipoxygenase enzyme or the combined action of lipoxygenase and other enzymes like cytochrome P450s. nih.govnih.gov In the context of DHA metabolism, dual lipoxygenase oxygenation pathways can lead to the formation of various dihydroxylated products. For instance, while 12-LOX initiates the formation of this compound, subsequent oxygenation or transformation steps catalyzed by other enzymes contribute to the diversity of DHA-derived mediators. The formation of maresin 1, for example, involves the 12-LOX-dependent generation of 14S-HpDHA and the 13S,14S-epoxy-maresin intermediate, which is then converted to maresin 1. europeanreview.orgpnas.org This conversion can involve soluble hydrolases in macrophages or occur through transcellular biosynthesis involving platelets and neutrophils. europeanreview.orgpnas.org

Another example of combined enzymatic action is the generation of 14,21-diHDHA stereoisomers, which involves the tandem catalysis of 12-lipoxygenase and cytochrome P450. nih.govnih.gov Macrophages are capable of producing these stereoisomers through the combined action of these enzyme classes. nih.govnih.gov

Biosynthesis of 7S,14S-Dihydroxydocosahexaenoic Acid (7S,14S-diHDHA)

The formation of 7S,14S-diHDHA is understood to proceed through sequential enzymatic oxidations of DHA. This pathway is thought to involve human 5-lipoxygenase (5-LO) acting first on DHA to produce 7S-hydroxy-4Z,8E,10Z,13Z,16Z,19Z-DHA (7S-HDHA) or its hydroperoxy precursor (7S-HpDHA). Subsequently, human platelet 12-lipoxygenase (h12-LO) or human reticulocyte 15-lipoxygenase-1 (h15-LO-1) can further oxidize the intermediate to form 7S,14S-diHDHA. lipidmaps.orgwikipedia.org

Sequential Actions of Human 5-Lipoxygenase and Human 12-Lipoxygenase or Human 15-Lipoxygenase-1

Detailed studies have shown that both human 12-LO and human 15-LO-1 are capable of oxidizing 7S-hydroperoxy-4Z,8E,10Z,13Z,16Z,19Z-DHA (7S-HpDHA) to produce 7S,14S-diHDHA with similar kinetics. lipidmaps.orgwikipedia.org The oxidation at the C14 position of DHA by h12-LO was anticipated, while the significant production of 7S,14S-diHDHA by h15-LO-1 was a notable finding. lipidmaps.orgwikipedia.org Computer modeling suggests that the hydroxyl group at the C7 position of the 7S-HDHA intermediate may influence the orientation within the enzyme active site, favoring hydrogen abstraction from C12 and subsequent oxygenation at C14 by h15-LO-1. lipidmaps.orgwikipedia.org

Formation of 7S,14R-Dihydroxydocosahexaenoic Acid (7S,14R-diHDHA) by Cytochrome P450 and 5-Lipoxygenase

A distinct pathway leads to the formation of the maresin-1 stereoisomer, 7S,14R-dihydroxydocosahexaenoic acid (7S,14R-diHDHA). This process involves the tandem action of cytochrome P450 enzymes and 5-lipoxygenase. ctdbase.orglipidmaps.orglipidmaps.orgnih.gov Specifically, human cytochrome P450 enzymes, including CYP2D6, can catalyze the initial 14R-hydroxylation of DHA to form 14R-hydroxy-DHA (14R-HDHA). ctdbase.org Subsequently, human 5-LO can catalyze the biosynthesis of 7S,14R-diHDHA from 14R-HDHA by introducing a 7S-hydroxyl group. ctdbase.orglipidmaps.org Leukocytes are capable of producing 7S,14R-diHDHA, with cell-possessed P450 and 5-LOX enzymes catalyzing this biosynthesis. ctdbase.orglipidmaps.orglipidmaps.orgnih.gov

Cellular and Tissue Specificity of this compound Biosynthesis

The production of this compound and its derivatives is not uniform throughout the body and shows specificity to certain cell types and tissues.

Cellular and Tissue Specificity of this compound Biosynthesis

Production by Human Platelets

Human platelets are known to metabolize DHA, resulting in the production of 14(S)-HDHA. wikipedia.orgciteab.comnih.govmetabolomicsworkbench.org In addition to 14(S)-HDHA, human platelets also produce 11(S)-HDHA from DHA. wikipedia.orgciteab.comnih.gov

Synthesis in Rat Liver, Brain, and Intestinal Microsomes

Studies involving incubations of DHA with microsomes prepared from rat liver, brain, and intestine have demonstrated the production of (±)14-HDHA. wikipedia.orgciteab.comnih.govmetabolomicsworkbench.org This indicates that enzymatic systems within these tissues are capable of hydroxylating DHA at the 14 position.

Eosinophil Contribution to 14S,20R-diHDHA Formation

Eosinophils play a significant role in the biosynthesis of DHA-derived metabolites, particularly 14S,20R-diHDHA. Eosinophils expressing 12/15-lipoxygenase are capable of transforming endogenous DHA into novel dihydroxylated products, with 14S,20R-diHDHA identified as the dominant stereoisomer biosynthesized by these cells. researchgate.netresearchgate.netnih.govoup.com

The proposed enzymatic mechanism in eosinophils involves the initial oxygenation of DHA by 12/15-LOX, leading to the formation of 14S-hydroperoxy DHA (14S-HpDHA). researchgate.net Following this first oxygenation step, a second enzyme preferentially catalyzes the stereospecific insertion of molecular oxygen at the carbon 20 position, resulting in the formation of 14S,20R-diHDHA. researchgate.net Studies comparing metabolite production by different leukocyte types, including polymorphonuclear leukocytes (PMNs), macrophages, and eosinophils, have shown that eosinophils efficiently convert endogenous DHA to 14,20-diHDHA through a 12/15-LOX-mediated pathway. researchgate.netresearchgate.net The amount of 14,20-diHDHA produced by eosinophils from wild-type mice was significantly higher compared to that produced by eosinophils from 12/15-LOX-deficient mice. researchgate.net

Evidence in Peritoneal Exudates

Evidence for the formation of this compound and its downstream metabolites, including 14S,20R-diHDHA, has been found in biological exudates, particularly in the context of inflammatory responses. This compound has been detected in peritoneal exudates isolated from a mouse model of zymosan-induced peritonitis. bertin-bioreagent.com

Analysis of lipids in inflammatory exudates using liquid chromatography-tandem mass spectrometry has been instrumental in identifying novel DHA metabolites like 14,20-dihydroxy-DHA (14,20-diHDHA). researchgate.netnih.govoup.com In zymosan-induced peritonitis in mice, 14-HDHA and 17-HDHA were observed as major DHA-monooxygenated products during the resolution phase. researchgate.net Furthermore, 14,20-diHDHA was identified as a novel DHA-derived metabolite endogenously produced by peritoneal exudate cells (PECs). researchgate.net The levels of 14,20-diHDHA produced by PECs were found to be comparable to those of 10,17-diHDHA and significantly higher than those of resolvin D1 (RvD1) and resolvin D2 (RvD2). researchgate.net

These findings from the analysis of peritoneal exudates provide in vivo evidence supporting the biosynthesis of this compound and its conversion to dihydroxylated forms like 14S,20R-diHDHA during the inflammatory response.

Table: Biosynthesis of 14,20-diHDHA by Mouse Leukocytes

| Cell Type | Stimulation (2 mM A23187) | 14,20-diHDHA Production (Mean ± SE) | Significance (vs. Vehicle) |

| PMNs | Yes | Low | Not specified |

| Macrophages | Yes | Low | Not specified |

| Eosinophils | Yes | High | P<0.001 researchgate.net |

Table: 14,20-diHDHA Production by Wild-Type vs. 12/15-LOX-Deficient Eosinophils

| Eosinophil Type | Stimulation (2 mM A23187) | 14,20-diHDHA Production (Mean ± SE) | Significance (vs. WT) |

| Wild-Type (WT) | Yes | High | --- |

| 12/15-LOX-Deficient | Yes | Much Less | P<0.001 researchgate.net |

Table: Comparison of DHA-Derived Metabolites in PECs

| Metabolite | Relative Amount in PECs |

| 14,20-diHDHA | Similar to 10,17-diHDHA researchgate.net |

| 10,17-diHDHA | Similar to 14,20-diHDHA researchgate.net |

| RvD1 | Significantly lower than 14,20-diHDHA researchgate.net |

| RvD2 | Significantly lower than 14,20-diHDHA researchgate.net |

| 14-HDHA | Major monooxygenated product researchgate.net |

| 17-HDHA | Major monooxygenated product researchgate.net |

| 20-HDHA | Little formed researchgate.net |

Molecular and Cellular Mechanisms of Action of 14s Hdha and Its Derivatives

Engagement with Cellular Signaling Pathways

14S-HDHA derivatives, particularly 14S,21R-diHDHA, have been shown to interact with and modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades.

Activation of the p38 Mitogen-Activated Protein Kinase (MAPK) Pathway by 14S,21R-diHDHA

Studies have demonstrated that 14S,21R-diHDHA can activate the p38 MAPK pathway. This activation is evidenced by the increased phosphorylation of p38 in various cell types, including dermal microvascular endothelial cells (DMVECs) and mesenchymal stem cells (MSCs). nih.govnih.govfrontiersin.org For instance, treatment of db/db DMVECs and MSCs with 100 nM 14S,21R-diHDHA led to triggered phosphorylation of p38, with the ratio of phosphorylated to non-phosphorylated p38 remaining elevated for at least 120 minutes in DMVECs. nih.govresearchgate.net Similarly, administration of 14S,21R-diHDHA (50 ng/wound) to wounds in db/+ and db/db mice resulted in increased levels of phosphorylated p38. nih.govresearchgate.net Activation of the p38 MAPK pathway is known to be essential in processes such as wound healing and angiogenesis. nih.govnih.gov

Absence of Effect on ERK1/2 Signaling by 14S,21R-diHDHA

In contrast to its effect on p38 MAPK, 14S,21R-diHDHA does not appear to significantly affect the Extracellular signal-regulated kinases 1 and 2 (ERK1/2) signaling pathway. Research indicates that treatment with 14S,21R-diHDHA does not lead to the phosphorylation of ERK1/2 in db/db DMVECs and MSCs. nih.govfrontiersin.orgresearchgate.net This suggests a selective engagement of 14S,21R-diHDHA with MAPK pathways, specifically targeting p38 without influencing ERK1/2 under these experimental conditions. nih.govfrontiersin.org While both p38 MAPK and ERK1/2 signaling are critical for processes like wound healing and angiogenesis, 14S,21R-diHDHA's mechanism in this context seems to involve the specific activation of p38. nih.gov

Here is a summary of the effects of 14S,21R-diHDHA on p38 and ERK1/2 phosphorylation:

| Cell Type / Tissue | 14S,21R-diHDHA Treatment | Effect on p38 Phosphorylation | Effect on ERK1/2 Phosphorylation | Source |

| db/db DMVECs | 100 nM, 10-120 min | Increased | No effect | nih.govresearchgate.net |

| db/db MSCs | 100 nM, 10-120 min | Increased | No effect | nih.govresearchgate.net |

| Wounds (db/+ and db/db mice) | 50 ng/wound, 15 min | Increased | Not specified/No significant difference observed in phosphorylated p38 levels between db/+ and db/db mice wounds | nih.govresearchgate.net |

| mMVECs (modulated by mVEGF164) | 14S,21-diHDHA | Meliorated AE impairment of VEGF-modulated p38 phosphorylation | Did not affect phosphorylation of VEGF receptor 2 (data not shown) | nih.gov |

Allosteric Regulation of Lipoxygenase Enzymes

Lipoxygenase (LOX) enzymes play a crucial role in the biosynthesis of this compound and its related oxylipins from DHA. The activity of these enzymes can be subject to allosteric regulation by various lipid mediators.

Inhibition of Maresin Intermediate Production by 14S-HpDHA

14S-hydroperoxydocosahexaenoic acid (14S-HpDHA) is a precursor in the biosynthesis of maresins, a family of pro-resolving lipid mediators derived from DHA. europeanreview.orgplos.org The conversion of 14S-HpDHA to the maresin intermediate, 13S,14S-epoxy-DHA, is catalyzed by enzymes such as human 15-lipoxygenase-1 (h15-LOX-1) and human platelet 12-lipoxygenase (h12-LOX). acs.orgnih.govnih.gov Research indicates that 14S-HpDHA itself can act as a negative allosteric modulator of these enzymes, thereby decreasing the production of 13S,14S-epoxy-DHA. acs.orgnih.govnih.gov For h15-LOX-1, 14S-HpDHA showed a dissociation constant (Kd) of 6.0 μM, while for h12-LOX, the Kd was 3.5 μM, indicating binding and regulatory effects on both enzymes. acs.orgnih.govnih.gov

Here is a summary of the allosteric regulation of 13S,14S-epoxy-DHA production:

| Enzyme | Allosteric Modulator | Effect on 13S,14S-epoxy-DHA Production | Kd (μM) | Source |

| h15-LOX-1 | 14S-HpDHA | Decreased | 6.0 | acs.orgnih.govnih.gov |

| h12-LOX | 14S-HpDHA | Decreased | 3.5 | acs.orgnih.govnih.gov |

Influence of Other Oxylipins on this compound Biosynthesis Enzymes

Besides 14S-HpDHA, other oxylipins can also influence the enzymes involved in the biosynthesis of this compound and its derivatives. Human 15-LOX-1 and h12-LOX, which are involved in converting DHA to 14S-HpDHA and subsequently to maresin intermediates, can be allosterically regulated by other lipid mediators. acs.orgnih.govnih.gov For instance, 12S-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid (12S-HETE) and 14S-hydroxy-7Z,10Z,12E,16Z,19Z-docosapentaenoic acid (14S-HDPAω-3) have been shown to decrease 13S,14S-epoxy-DHA production by h15-LOX-1. acs.orgnih.govnih.gov Specifically, 12S-HETE had a Kd of 3.5 μM, and 14S-HDPAω-3 had a Kd of 4.0 μM for h15-LOX-1. acs.orgnih.govnih.gov For h12-LOX, 14S-HDPAω-3 also showed allosteric regulation with a Kd of 4.0 μM, although 12S-HETE had no observed effect on this enzyme. acs.orgnih.govnih.gov These findings indicate that the activity of key enzymes in the this compound biosynthesis pathway can be modulated by the presence of other oxylipins, suggesting a complex regulatory network.

Here is a summary of the allosteric regulation of 13S,14S-epoxy-DHA production by other oxylipins:

| Enzyme | Allosteric Modulator | Effect on 13S,14S-epoxy-DHA Production | Kd (μM) | Source |

| h15-LOX-1 | 12S-HETE | Decreased | 3.5 | acs.orgnih.govnih.gov |

| h15-LOX-1 | 14S-HDPAω-3 | Decreased | 4.0 | acs.orgnih.govnih.gov |

| h12-LOX | 12S-HETE | No effect | - | acs.orgnih.govnih.gov |

| h12-LOX | 14S-HDPAω-3 | Decreased | 4.0 | acs.orgnih.govnih.gov |

Modulatory Effects on Cellular Processes

Beyond specific signaling pathways and enzyme regulation, this compound and its derivatives exert broader modulatory effects on various cellular processes.

14S,21R-diHDHA has been shown to restore impaired cellular processes related to angiogenesis, including enhancing VEGF release, vasculature formation, and migration of dermal microvascular endothelial cells. nih.govnih.gov It also remedies the paracrine angiogenic functions of mesenchymal stem cells, such as VEGF secretion and the promotion of DMVEC migration and vasculature formation. nih.govnih.gov Furthermore, 14S,21R-diHDHA can enhance re-epithelialization and granulation tissue formation, processes crucial for wound healing. nih.gov

This compound, along with 17-HDHA, has demonstrated anti-proliferative effects on PDGFbb-induced pulmonary artery smooth muscle cells (PASMCs). ersnet.org These oxylipins promoted PPARγ activation and nuclear translocation in PASMCs, and blunted Stat3 phosphorylation, contributing to the maintenance of PASMC homeostasis. ersnet.org this compound and 17-HDHA also showed anti-inflammatory effects by suppressing inflammatory cell adhesion and migration through N-formyl peptide receptor 2 (FPR2). ersnet.org

DHA-derived oxylipins, including 14-HDHA, are produced by enzymes like 12-LOX and 15-LOX. mdpi.comnih.govnih.gov These oxylipins can influence immune cell functions and modulate the inflammatory response. frontiersin.orgmdpi.com For instance, DHA supplementation can increase the synthesis of pro-resolving oxylipins. nih.gov

The synthesis of this compound is initiated by the action of 12-lipoxygenase on DHA, generating 14S-HpDHA, which is then reduced to this compound. nih.gov Macrophages are implicated in the generation of this compound and its derivatives like 14S,21R-diHDHA through the combined action of 12-lipoxygenase and cytochrome P450 enzymes. nih.gov These lipid mediators produced by macrophages may contribute to their pro-healing functions. nih.gov

Influence on Macrophage Chemotaxis

This compound and related metabolites have been shown to influence the chemotactic behavior of immune cells, including macrophages. Studies indicate that 14-HDHA and 17-HDHA, another DHA metabolite, exert anti-inflammatory effects by suppressing the recruitment of neutrophils and monocytes/macrophages. ersnet.orgersnet.org This effect is mediated, at least in part, through the activation of the N-formyl peptide receptor 2 (FPR2). ersnet.org Furthermore, dosing with 14-HDHA has been observed to reduce the production of pro-inflammatory chemokines, such as Cxcl1 and Cxcl2, by macrophages. atsjournals.org While 7S,14S-diHDHA, a derivative synthesized from this compound, has been shown to affect macrophage chemotaxis, its potency was reported to be less than that of Maresin 1 (MaR1), another SPM. nih.gov

Regulation of Angiogenesis-Related Cellular Functions

Angiogenesis, the formation of new blood vessels, is a critical process involved in various physiological and pathological conditions. This compound, particularly through its metabolite 14S,21-diHDHA, has been implicated in regulating key cellular functions central to angiogenesis, namely endothelial cell migration and tubulogenesis.

Endothelial Cell Migration

Endothelial cell migration is a fundamental step in the angiogenic cascade, allowing cells to move and assemble into new vascular structures. Research has demonstrated that 14S,21-diHDHA, a derivative of this compound, can restore or enhance endothelial cell migration in in vitro models. nih.govnih.gov This suggests a potential role for this metabolic pathway in promoting processes requiring endothelial cell motility, such as wound healing. nih.govnih.gov

Tubulogenesis

Tubulogenesis involves the organization of migrating endothelial cells into tube-like structures, forming the basis of new blood vessels. Studies have shown that 14S,21-diHDHA is capable of enhancing endothelial cell tubulogenesis in vitro. nih.govnih.gov This effect, alongside its influence on endothelial cell migration, highlights the potential of the this compound metabolic pathway, particularly through its dihydroxylated derivative, to support the formation of functional vasculature. nih.govnih.gov

Anti-Aggregation Properties with Platelets

This compound has demonstrated significant anti-aggregatory properties concerning platelets, key cellular components involved in hemostasis and thrombosis. Studies have consistently shown that this compound (or 14-HDHA) inhibits platelet aggregation. caymanchem.comresearchgate.netnih.govmdpi.comcambridge.orgescholarship.org It is particularly effective in attenuating collagen-induced human platelet aggregation. nih.govmdpi.com The anti-aggregatory effect of 14-HDHA appears to be more potent compared to its precursor fatty acid, DHA. nih.gov Mechanistically, 14-HDHA has been shown to inhibit the activation of integrin αIIbβ3 and decrease the secretion of α-granules, both crucial events in platelet activation. nih.gov Quantitative data from research indicates that this compound can inhibit platelet aggregation at submicromolar concentrations. researchgate.net For instance, 14(S)-HDHA demonstrated inhibition of U-46619-induced human platelet aggregation with an IC50 value of approximately 70 µM. caymanchem.com

Data on the inhibitory effect of this compound on platelet aggregation:

| Stimulus | IC50 (µM) | Reference |

| U-46619 (human platelets) | ~70 | caymanchem.com |

Note: Additional studies indicate inhibition at submicromolar concentrations and attenuation of collagen-induced aggregation, but specific IC50 values may vary depending on the experimental conditions and stimulus used. researchgate.netnih.govmdpi.com

Investigative Approaches and in Vivo Research Models

Animal Models for Studying 14S-HDHA Metabolism and Function

Murine and rat models are instrumental in understanding the in vivo relevance of this compound in complex biological processes, ranging from acute inflammation and its resolution to tissue repair and metabolic diseases.

Zymosan-induced peritonitis is a well-established and widely utilized murine model for investigating acute inflammatory responses and their resolution. nih.gov Intraperitoneal injection of zymosan, a component of yeast cell walls, elicits a robust and self-resolving inflammation characterized by the rapid infiltration of leukocytes, primarily neutrophils, into the peritoneal cavity. nih.govmeliordiscovery.com This model is particularly suited for studying the effects of pro-resolving lipid mediators. While direct measurements of this compound in this specific model are not extensively documented, its role can be inferred from the actions of related docosanoids. For instance, docosanoids such as 4,17S-diHDHA have been shown to inhibit polymorphonuclear leukocyte infiltration in this model, highlighting the potential of DHA-derived mediators to modulate inflammatory cell trafficking. researchgate.net Given that this compound is a precursor to the maresin family of specialized pro-resolving mediators (SPMs), which are known to be potent regulators of neutrophil activity, the zymosan-induced peritonitis model serves as a critical tool to evaluate the anti-inflammatory and pro-resolving functions of this compound and its downstream metabolites. The key outcomes measured in this model include the quantification of leukocyte populations in peritoneal lavage fluid and the analysis of inflammatory mediators like cytokines and chemokines. meliordiscovery.complos.org

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| Inducing Agent | Zymosan A (from Saccharomyces cerevisiae) | Induces a sterile, acute, and self-resolving inflammatory response. |

| Primary Cellular Event | Rapid infiltration of neutrophils, followed by macrophages. plos.org | Allows for the study of this compound's potential to limit neutrophil influx and promote macrophage-mediated resolution. |

| Key Measured Outcomes | Total and differential leukocyte counts in peritoneal lavage; levels of cytokines and chemokines. meliordiscovery.com | Provides quantitative data on the anti-inflammatory and pro-resolving efficacy of this compound. |

| Typical Time Course | Inflammation peaks within hours and typically resolves within 48-72 hours. nih.gov | Suitable for studying mediators involved in both the initiation and resolution phases of acute inflammation. |

Diabetic murine models are essential for investigating the alterations in lipid mediator biosynthesis pathways that occur in metabolic diseases. The db/db mouse, which has a mutation in the leptin receptor gene, is a widely used model for type 2 diabetes, characterized by obesity, hyperglycemia, and insulin (B600854) resistance. Research has demonstrated that the formation of 14S,21R-diHDHA, a downstream metabolite of this compound, is significantly suppressed in the cutaneous wounds of db/db mice compared to their non-diabetic counterparts. researchgate.net This finding indicates that the biosynthetic pathway involving this compound is impaired in a diabetic state, which may contribute to the delayed wound healing commonly observed in diabetic patients.

Another relevant model is streptozotocin (B1681764) (STZ)-induced diabetes in mice, which mimics type 1 diabetes by causing destruction of pancreatic β-cells. Studies using this model have shown that administration of docosahexaenoic acid (DHA), the parent fatty acid of this compound, can exert anti-diabetic effects, such as lowering blood glucose and increasing insulin levels. nih.gov These models allow researchers to explore how this compound metabolism is affected by diabetes and whether supplementation with this compound or its precursors can ameliorate diabetes-associated complications like impaired wound healing.

Lipoxygenase (LOX) enzymes are critical for the biosynthesis of many lipid mediators, including this compound. The 12/15-lipoxygenase (Alox15) enzyme in mice is analogous to human 15-lipoxygenase-1 and is responsible for the oxygenation of DHA at the C-14 position to form 14S-hydroperoxydocosahexaenoic acid (14S-HpDHA), the direct precursor of this compound. nih.gov Therefore, mice with a genetic deletion of the Alox15 gene (12/15-LOX deficient mice) are an invaluable tool for studying the synthesis and function of this compound.

Lipidomic analyses of tissues from these knockout mice confirm the essential role of this enzyme. In models of skin wounding and airway inflammation, 12/15-LOX deficient mice exhibit significantly reduced levels of this compound compared to wild-type controls. oup.combiorxiv.org This deficiency is associated with altered inflammatory responses and impaired tissue repair, demonstrating the physiological importance of the 12/15-LOX-14S-HDHA axis. oup.comfrontiersin.org These models are crucial for definitively linking the 12/15-LOX enzyme to the production of this compound in vivo and for elucidating the specific biological functions that are dependent on this pathway.

The process of cutaneous wound healing provides a physiological context to study the role of lipid mediators in tissue repair and regeneration. Studies using a splinted excisional wound model in mice have shown that wounding induces the formation of this compound. nih.gov The levels of this compound are markedly higher in wound tissue compared to unwounded skin, indicating its active biosynthesis during the healing process. nih.gov

Furthermore, the administration of downstream metabolites of this compound, such as 14S,21-diHDHA, has been shown to significantly promote wound healing. nih.gov These beneficial effects are characterized by accelerated wound closure, enhanced re-epithelialization, and increased granulation tissue formation. nih.govnih.gov Lipidomic analysis of wound tissue allows for the quantification of this compound and related metabolites, providing direct evidence of their involvement in the complex orchestration of tissue repair.

| Finding | Experimental Observation | Reference |

|---|---|---|

| Induction of Biosynthesis | Levels of this compound are significantly increased in murine skin following wounding compared to non-wounded controls. | nih.gov |

| Enzymatic Source | The formation of this compound from DHA in wounds is consistent with the action of 12-lipoxygenase (12-LOX). | nih.gov |

| Impaired Production in Disease | The formation of this compound and its derivative 14S,21-diHDHA is suppressed in the skin wounds of mice with acute ethanol (B145695) intoxication. | nih.gov |

| Functional Effects of Derivatives | Administration of 14S,21-diHDHA to murine wounds accelerates wound closure, re-epithelialization, and granulation tissue growth. | nih.govnih.gov |

The brain and retina are highly enriched in DHA, making them important sites for the study of DHA-derived metabolites. In vitro studies have confirmed that this compound can be produced from DHA by rat brain homogenates and rat liver microsomes. caymanchem.com While detailed in vivo quantification of this compound in rat plasma and brain under basal conditions is limited, studies using infusions of radiolabeled DHA have been employed to trace its incorporation and metabolism within these tissues. nih.gov Such tracer studies are critical for understanding the kinetics of DHA uptake and its subsequent conversion to various bioactive metabolites, including this compound. The analysis of these tissues is vital for exploring the potential roles of this compound in neurological function and as a potential marker of oxidative stress in tissues with high DHA content. caymanchem.com

Ex vivo studies using isolated primary cells from both mice and humans provide a controlled environment to investigate the specific cellular sources and biosynthetic pathways of this compound. These studies have been crucial in identifying the key enzymes and cell types involved in its production.

Mouse Leukocytes and Macrophages : Murine macrophages, when stimulated, can convert DHA into this compound and its subsequent dihydroxy metabolites. nih.gov This demonstrates that macrophages are a significant source of these compounds, particularly at sites of inflammation or tissue injury where these cells are abundant.

Human Platelets : Human platelets are known to metabolize DHA via lipoxygenase pathways. Ex vivo incubations have shown that human platelets convert DHA into this compound. caymanchem.comnih.gov This production by platelets suggests a potential role for this compound in hemostasis and thrombosis.

Macrophages : Studies using primary human macrophages have shown that ex vivo supplementation with DHA leads to a significant increase in the formation of 14-HDHA, confirming that these immune cells are a key site of its synthesis. biorxiv.org

Eosinophils : Eosinophils, both from mice and humans, are capable of biosynthesizing 14-HDHA from DHA. nih.gov Interestingly, there appear to be species-specific differences in the relative production of different HDHA isomers, with human eosinophils showing a different ratio of 14-HDHA to 17-HDHA compared to mouse eosinophils. nih.gov Eosinophils express high levels of 12/15-lipoxygenase, underscoring their capacity to produce this compound. ersnet.org

| Cell Type | Species | Key Finding | Reference |

|---|---|---|---|

| Leukocytes (general) | Porcine | Leukocyte-derived 12-LOX is used for the enzymatic synthesis of this compound from DHA. | nih.gov |

| Macrophages | Mouse | Stimulated murine macrophages convert DHA and this compound into dihydroxy metabolites. | nih.gov |

| Macrophages | Human | DHA supplementation increases 14-HDHA formation in primary human macrophages. | biorxiv.org |

| Platelets | Human | Metabolize exogenous DHA to form this compound. | nih.govlipidmaps.org |

| Eosinophils | Human & Mouse | Both human and mouse eosinophils biosynthesize 14-HDHA and 17-HDHA from DHA. | nih.gov |

Computational Modeling of this compound Metabolic Pathways

Computational modeling has become an indispensable tool for dissecting the complex metabolic pathways of lipid mediators like this compound. These in silico approaches allow researchers to simulate the biochemical dynamics of metabolic networks, predict metabolite concentrations under various conditions, and identify key enzymatic control points. mdpi.comnih.gov Models of this compound metabolism are typically constructed based on known biochemical reactions and are structured using differential equations that incorporate enzyme reaction rates and substrate concentrations derived from experimental data. nih.gov

The primary synthesis route for this compound involves the enzymatic conversion of docosahexaenoic acid (DHA). These pathways can be modeled to understand the flux of metabolites and the efficiency of different enzymatic steps. The two main pathways identified involve different initiating enzymes:

12-Lipoxygenase (12-LOX) Pathway : DHA is converted by 12-LOX to an intermediate, 14S-hydroperoxy-docosahexaenoic acid (14S-HpDHA), which is then rapidly reduced to this compound in a reductive tissue environment. nih.gov

Cytochrome P450 (P450) Pathway : Alternatively, P450 monooxygenases can directly convert DHA to this compound and its stereoisomer, 14R-HDHA. researchgate.net

Once formed, this compound can be further metabolized by P450 enzymes, primarily through ω-1 hydroxylation, to produce dihydroxy-docosahexaenoic acids such as 14S,21R-diHDHA and 14S,21S-diHDHA. nih.gov Computational models can simulate these sequential reactions, helping to elucidate the complete metabolic cascade from the parent compound DHA to downstream bioactive products. By systematically adjusting parameters such as enzyme activity, these models can predict how genetic variations or pharmacological interventions might alter the production of this compound and its derivatives. nih.gov

Table 1: Key Enzymatic Reactions in the this compound Metabolic Pathway

| Step | Substrate | Enzyme(s) | Product(s) | Reference |

|---|---|---|---|---|

| 1a | Docosahexaenoic Acid (DHA) | 12-Lipoxygenase (12-LOX) | 14S-Hydroperoxy-docosahexaenoic acid (14S-HpDHA) | nih.gov |

| 1b | 14S-HpDHA | Reductases | This compound | nih.gov |

| 2 | Docosahexaenoic Acid (DHA) | Cytochrome P450 (P450) | This compound, 14R-HDHA | researchgate.net |

| 3 | This compound | Cytochrome P450 (P450) | 14S,21R-diHDHA, 14S,21S-diHDHA | nih.gov |

Systems Biology Approaches to Characterize Enzymatic Contributions

Systems biology provides a holistic framework for understanding complex biological processes by integrating high-throughput "omics" data (genomics, transcriptomics, proteomics, and metabolomics). nih.govnih.gov This approach is particularly valuable for characterizing the specific contributions of enzymes to the this compound metabolic pathway, moving beyond single-enzyme studies to a network-level understanding.

A key strategy within systems biology is the use of perturbation experiments combined with multi-omics analysis. For instance, to confirm the role of specific enzymes, researchers can employ pharmacological inhibitors or genetic manipulation in in vivo or cellular models. researchgate.net

Enzyme Inhibition: The use of broad-spectrum or specific P450 inhibitors has been shown to diminish the production of this compound derivatives. By measuring the resulting changes in the metabolome, the contribution of the P450 enzyme family to this compound metabolism is confirmed. researchgate.net

Gene Knockout Models: More definitively, using macrophages from mice with a genetic knockout of 12-lipoxygenase (L12-LO⁻/⁻) demonstrates a significant reduction in the formation of this compound and its downstream products compared to wild-type controls. This provides direct evidence for the crucial role of 12-LOX in initiating the biosynthesis of this compound in these cells. researchgate.net

These experimental results provide critical data for refining computational models and building accurate maps of metabolic networks. By observing how the system responds to the removal or inhibition of a specific enzymatic node, its role and importance within the this compound pathway can be precisely characterized. nih.gov

Table 2: Systems Biology Methods for Identifying Enzyme Contributions to this compound Metabolism

| Approach | Target | Model/System | Key Finding | Reference |

|---|---|---|---|---|

| Pharmacological Inhibition | Cytochrome P450 | Human Leukocytes and Platelets | Diminished formation of 14R-HDHA and downstream metabolites, confirming P450's role in the pathway. | researchgate.net |

| Gene Knockout | 12-Lipoxygenase (L12-LO) | Mouse Macrophages (L12-LO⁻/⁻) | Diminished formation of this compound, establishing L12-LO as a key enzyme for its biosynthesis. | researchgate.net |

Integration of Gene Expression Data with Metabolite Concentrations

A powerful approach in systems biology is the integration of transcriptomic data (gene expression) with metabolomic data (metabolite concentrations). nih.govmdpi.com This allows researchers to establish direct links between the expression of a gene encoding a specific enzyme and the abundance of its metabolic product. This method can identify key regulatory genes within a metabolic pathway and provide insights into how cellular processes are transcriptionally controlled. nih.gov

In the context of this compound, this integration involves quantifying the mRNA levels of candidate enzymes, such as 12-lipoxygenase (encoded by the ALOX12 gene) or relevant P450 isoforms, and correlating this data with the measured concentrations of this compound in the same biological samples. For example, in studies of inflammatory responses or wound healing where specialized pro-resolving mediators are produced, one would hypothesize that an upregulation in the expression of ALOX12 would correlate positively with increased levels of this compound. researchgate.netresearchgate.net

This correlational analysis can be performed across different conditions, time points, or patient groups to reveal dynamic relationships. biorxiv.org For example, comparing samples from healthy versus diseased tissue could reveal if dysregulation of an enzyme's gene expression is linked to altered this compound levels, potentially implicating the pathway in the pathophysiology of the disease. Such integrated analyses are crucial for prioritizing genes for further functional studies and for identifying potential biomarkers. nih.gov

Table 3: Illustrative Example of Integrated Gene Expression and Metabolite Data

This table demonstrates a hypothetical correlation between the expression of the ALOX12 gene and the concentration of its product, this compound, under different biological conditions.

| Experimental Condition | Relative ALOX12 mRNA Expression (Fold Change) | This compound Concentration (ng/mL) | Inferred Correlation |

|---|---|---|---|

| Control (Resting Macrophages) | 1.0 | 5.2 ± 1.1 | Baseline |

| Inflammatory Stimulus (e.g., LPS) | 8.5 | 45.8 ± 6.3 | Positive |

| ALOX12 Inhibitor + Stimulus | 8.3 | 9.1 ± 2.0 | Uncoupled |

Advanced Analytical Methodologies for 14s Hdha Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS is a cornerstone technique in lipidomics for the analysis of fatty acid metabolites like 14S-HDHA. It combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. This hyphenated technique allows for the separation of complex mixtures and the specific detection of target analytes based on their mass-to-charge ratio and fragmentation patterns. japsonline.comtandfonline.comshimadzu.com

Qualitative and Quantitative Analysis of this compound and Related Metabolites

LC-MS/MS is widely applied for both the qualitative identification and quantitative measurement of this compound and its related metabolites in biological samples. tandfonline.comshimadzu.comnih.gov Qualitative analysis involves identifying the presence of the compound based on its retention time on the LC column and its characteristic fragmentation pattern in the mass spectrometer. nih.gov Quantitative analysis, on the other hand, determines the amount or concentration of this compound present, often using stable isotope-labeled internal standards for accuracy and reproducibility. nih.govcaymanchem.combertin-bioreagent.com

Studies have utilized LC-MS/MS to identify and quantify this compound in various biological contexts, including wound tissues and cell incubations. nih.govnih.govnih.gov For instance, LC-MS/MS analysis has revealed the presence and levels of this compound and its downstream metabolites like 14S,21R-diHDHA in wounded skin tissues, highlighting their potential roles in wound healing. nih.govnih.gov The use of deuterated internal standards, such as this compound-d5, is common practice to improve the accuracy of quantification by compensating for variations during sample preparation and analysis. caymanchem.comnih.gov

Chiral Chromatography for Stereoisomer Separation

This compound possesses a chiral center at the hydroxylated carbon. Its biological activity and metabolic fate can be highly dependent on its specific stereochemistry (S or R configuration). researchgate.net Chiral chromatography, often coupled with LC-MS/MS, is essential for separating this compound from its stereoisomer, 14R-HDHA. nih.govnih.govresearchgate.netchemrxiv.org This separation is critical for accurately studying the stereospecific biosynthesis and biological functions of this compound.

Chiral stationary phases, such as ChiralPak-IA or Chiralpak AD-RH columns, are commonly employed for this purpose. nih.govnih.gov By using chiral LC-UV-MS/MS, researchers can distinguish between this compound and 14R-HDHA based on their differential interactions with the chiral stationary phase, leading to distinct retention times. nih.govnih.gov This allows for the analysis of the stereoisomeric composition of HDHA samples, whether enzymatically produced or found endogenously. nih.govnih.govresearchgate.net

Selected Reaction Monitoring (SRM) for Targeted Quantification

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific MS/MS mode used for targeted quantification of analytes. In SRM, the mass spectrometer is programmed to monitor specific precursor ions and their characteristic fragment ions. This highly selective detection minimizes interference from the sample matrix, leading to improved sensitivity and accuracy for quantifying low-abundance lipids like this compound. nih.govplos.orgnih.govsciex.comthermofisher.com

For this compound analysis, SRM involves selecting the deprotonated molecule as the precursor ion (e.g., m/z 343 for underivatized HDHA) and monitoring specific fragment ions that are unique to its structure. nih.govnih.govresearchgate.net This targeted approach allows for the sensitive detection and quantification of this compound in complex biological matrices like plasma, tissue extracts, and cell culture supernatants. nih.govplos.orgnih.govfrontiersin.org

Research findings demonstrate the effectiveness of SRM for quantifying HDHA isomers. For instance, an LC-MS/MS-SRM method was developed for the detection and quantification of twelve major DHA hydroperoxide and hydroxide (B78521) isomers, including 14-HDHA, with detection limits in the picogram range. nih.govplos.orgnih.gov The use of specific SRM transitions for this compound allows for its reliable quantification even at low basal levels in biological samples. nih.govplos.orgnih.govfrontiersin.org

Enhanced Product Ion Mode for Structural Confirmation

While SRM is primarily used for quantification, Enhanced Product Ion (EPI) mode, or similar scan functions like wideband activation MS/MS, can be employed for structural confirmation of this compound and its metabolites. nih.govfrontiersin.orgsciex.com EPI provides a more comprehensive fragmentation spectrum of the precursor ion compared to the specific transitions monitored in SRM. This detailed fragmentation pattern serves as a "fingerprint" that can be matched against synthetic standards or theoretical fragmentation data to confirm the identity of the detected compound. nih.govnih.govfrontiersin.orgnih.gov

Using techniques like wideband activation MS/MS, researchers can generate higher abundance of ions from the cleavage of the carbon chain, providing more structural information about the analytes. nih.gov This is particularly useful for confirming the position of the hydroxyl group and the double bond geometry in this compound and its metabolites. nih.govnih.gov Matching the MS/MS spectra of endogenous compounds from biological samples to those of synthetic standards is a key step in the structural identification process. nih.govnih.govnih.gov

Research has utilized MS/MS spectra to confirm the structure of this compound and its derivatives, such as 14S,21R-diHDHA, by identifying characteristic fragment ions that are consistent with their proposed structures. nih.gov

Sample Preparation and Derivatization Techniques

Appropriate sample preparation is critical for the successful analysis of this compound by LC-MS/MS. Lipids are often present in complex biological matrices, and sample preparation aims to extract, purify, and concentrate the analytes while removing interfering substances.

Reduction of Hydroperoxy-DHA to Hydroxy-DHA Forms

This compound is often formed enzymatically from docosahexaenoic acid (DHA) via a hydroperoxy intermediate, specifically 14S-hydroperoxy-DHA (14S-HpDHA). nih.govnih.govplos.orgnih.gov Hydroperoxy lipids are generally less stable than their corresponding hydroxy forms and can undergo further non-enzymatic degradation. To stabilize these oxidation products and facilitate their analysis, hydroperoxy-DHA forms are typically reduced to their more stable hydroxy-DHA counterparts before LC-MS/MS analysis. nih.govplos.orgnih.govwur.nl

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for this purpose. nih.govnih.govnih.govplos.orgnih.gov The reduction of 14S-HpDHA with NaBH₄ yields this compound. nih.govnih.govnih.govplos.orgnih.gov This reduction step is crucial in many analytical protocols for studying lipid peroxidation and enzymatic oxygenation of DHA, ensuring that the measured hydroxy-DHA levels accurately reflect the initial hydroperoxy species formed. nih.govplos.orgnih.govwur.nl

This reduction is often performed during the sample extraction process. For example, protocols describe adding NaBH₄ to cell incubations or tissue extracts to reduce hydroperoxy lipids. nih.govnih.govnih.govplos.orgnih.gov This step helps in obtaining more reliable quantitative data for the hydroxy-DHA isomers. nih.govplos.orgnih.gov

Example Data Table: Optimized Mass Conditions for LC-MS/MS Analysis of HDoHE Isomers

Below is an example table illustrating typical parameters used in LC-MS/MS for the analysis of Hydroxy-DHA (HDoHE) isomers, which would include this compound. These parameters are crucial for setting up targeted quantitative methods like SRM. researchgate.net

| Compound (Isomer Position) | SRM (m/z) Precursor -> Product | CV (V) | CE (V) | RT (min) | LOD (pg)* | r² (Calibration) | Calibrated Range (pg/µL) |

| 14-HDoHE (14) | 343.10 -> 205.10 (Quantitative) | 30 | 15 | ~6.5 | 0.5 - 8.5 | >0.99 | 0.62 - 100 |

| 14-HDoHE (14) | 343.10 -> 221.10 (Qualitative) | 30 | 13 | ~6.5 | - | - | - |

| (Additional HDoHE isomers would be listed with their respective parameters) |

*Note: LOD values are representative and can vary depending on the specific instrument and matrix. nih.govplos.orgnih.govresearchgate.net

Detailed Research Findings Example:

Research utilizing these analytical methods has provided detailed findings on the formation and presence of this compound. For instance, studies have shown that this compound is an oxygenation product of DHA formed by enzymes like 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO). nih.govcaymanchem.combertin-bioreagent.comnih.govplos.org It has been identified as a precursor to specialized pro-resolving mediators like maresin 1 (MaR1). caymanchem.combertin-bioreagent.complos.org Quantitative analysis using LC-MS/MS has detected this compound in biological samples such as peritoneal exudates from mouse models of inflammation and in human plasma. caymanchem.combertin-bioreagent.comnih.govnih.gov Furthermore, chiral chromatography coupled with MS/MS has confirmed the stereochemistry of enzymatically produced 14-HDHA as predominantly the S isomer. nih.govnih.govnih.govresearchgate.net

These findings underscore the importance of advanced analytical techniques in elucidating the metabolic pathways and biological significance of this compound.

Establishment of Calibration Curves and Detection Limits for Research Assays

Quantitative analysis of this compound in research assays relies on the establishment of robust calibration curves and the determination of detection and quantification limits. Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS using selected reaction monitoring (SRM), is a widely employed technique for this purpose due to its sensitivity and specificity for oxylipins. mdpi.comescholarship.orgplos.org

The process typically involves preparing a series of standard solutions of this compound at known concentrations. These standards are then analyzed by LC-MS/MS, and the peak areas or peak height ratios (when using an internal standard) are plotted against the corresponding concentrations to generate a calibration curve. The linearity of the calibration curve across a defined range is crucial for accurate quantification. innovareacademics.inscirp.orgmdpi.com

Isotopically labeled internal standards, such as 14(S)-HDHA-d5, are commonly used to improve the accuracy and reproducibility of the quantification by compensating for variations during sample preparation and analysis. caymanchem.com The ratio of the analyte peak area to the internal standard peak area is often used for calibration.

Detection limits (LOD) and quantification limits (LOQ) are critical parameters that define the lowest concentration of this compound that can be reliably detected and quantified, respectively. These limits are experimentally determined using statistical methods based on the noise level of the blank samples or the standard deviation of responses at low concentrations. For HDoHE isomers, which include this compound, LC-MS/MS-SRM methods have reported detection limits in the range of 0.5 to 8.5 pg injected onto a column. plos.org Calibration curves for HDoHE have been successfully established over concentration ranges such as 0.0003 to 4 ng/µL. plos.org

The availability of quantitative grade standards for this compound, prepared specifically for mass spectrometry applications, facilitates the accurate establishment of calibration curves and validation of analytical methods. bertin-bioreagent.com

Lipidomic Profiling for Comprehensive Oxylipin Analysis

Lipidomic profiling, particularly targeting oxylipins, is a powerful approach to comprehensively analyze the diverse array of oxygenated lipid mediators present in biological systems, including this compound. mdpi.commostwiedzy.plplos.org This approach allows researchers to simultaneously measure a wide range of oxylipins derived from various polyunsaturated fatty acids, such as DHA, arachidonic acid (ARA), and eicosapentaenoic acid (EPA). mostwiedzy.plresearchgate.netnih.govoup.comnih.govresearchgate.netmdpi.com

LC-MS/MS is the cornerstone of oxylipin lipidomic profiling. mdpi.comescholarship.orgplos.org Targeted quantitative profiling often utilizes multiple reaction monitoring (MRM) to selectively detect and quantify specific oxylipin species based on their unique precursor-to-product ion transitions. plos.orgnih.govresearchgate.net This enables the identification and measurement of this compound alongside other related and unrelated oxylipins within a single analysis.

Studies employing lipidomic profiling have identified this compound in various biological samples, including serum, feces, wound tissues, mouse organs, and platelets. escholarship.orgresearchgate.netnih.govoup.comnih.govresearchgate.netmdpi.comnih.govresearchgate.netnih.gov These studies demonstrate that this compound is often detected as part of a complex mixture of oxylipins, providing insights into its biosynthesis and metabolic context. For instance, this compound has been identified as a hub metabolite in oxylipin correlation networks in studies investigating conditions like gout. researchgate.netnih.govoup.com

Comprehensive oxylipin analysis through lipidomic profiling can reveal changes in this compound levels in response to various stimuli or in different physiological and pathological states. researchgate.netoup.commdpi.comnih.govnih.gov For example, the formation of this compound was found to be reduced in diabetic wounds and in mouse peritoneal exudates under acute ethanol (B145695) exposure. nih.govnih.gov

Chiral chromatography coupled with LC-MS/MS is sometimes incorporated into lipidomic workflows to differentiate between stereoisomers, such as this compound and its enantiomer 14R-HDHA, providing a more detailed understanding of specific enzymatic pathways involved in their formation. mdpi.comescholarship.orgnih.gov

Lipidomic profiling provides a comprehensive snapshot of the oxylipin profile, allowing researchers to investigate the interplay between this compound and other lipid mediators and to identify potential biomarkers or therapeutic targets. researchgate.netoup.com

Enzymatic Synthesis and Biocatalysis for Research Compound Production

Recombinant Expression and Purification of Lipoxygenases for In Vitro Synthesis

The production of 14S-HDHA is primarily mediated by lipoxygenases (LOXs), specifically 12-lipoxygenase (12-LO) and 15-lipoxygenase (15-LO). bertin-bioreagent.com To facilitate in vitro synthesis of this compound and related oxylipins, recombinant expression and purification of these enzymes are crucial steps.

Studies have detailed the overexpression and purification of various human lipoxygenases, including h15-LOX-1, h15-LOX-2, h12-LOX, and h5-LOX. escholarship.orgnih.govnih.gov These enzymes are expressed recombinantly and subsequently purified to high levels of purity, often exceeding 95% as assessed by techniques like SDS-PAGE. nih.gov The metal content of the purified enzymes, particularly the non-heme iron crucial for LOX activity, can be assessed using methods such as inductively coupled plasma mass spectrometry (ICP-MS). nih.gov

For the synthesis of this compound, human platelet 12-LOX (h12-LOX) is a key enzyme. nih.gov Recombinant h12-LOX can catalyze the conversion of DHA to 14S-hydroperoxy-DHA (14S-HpDHA). nih.govmdpi.com This hydroperoxide intermediate is then typically reduced to the corresponding alcohol, this compound, using reducing agents like trimethyl phosphite. escholarship.orgnih.govnih.govnih.gov The enzymatic reaction is typically carried out in buffered solutions at controlled pH and temperature, followed by extraction and purification steps, often involving techniques like chiral liquid chromatography (LC) to isolate the specific stereoisomer. escholarship.orgnih.govnih.govnih.gov

An example of the enzymatic synthesis of this compound involves incubating DHA with porcine leukocyte 12-LOX (L-12-LOX) in a tris buffer, followed by reduction with NaBH₄. nih.gov

Strategies for Chemoenzymatic Synthesis of this compound and its Analogs

Chemoenzymatic synthesis approaches combine the specificity of enzymatic reactions with the versatility of chemical transformations to produce complex molecules like this compound and its analogs. While direct enzymatic synthesis using LOXs is a primary route for this compound, chemoenzymatic strategies can be employed for the synthesis of analogs or for incorporating this compound into more complex lipid structures.

Lipoxygenases exhibit regio- and stereospecificity in the oxygenation of PUFAs. mdpi.comuniprot.org This inherent selectivity is a major advantage of using enzymes in the synthesis of chiral compounds like this compound. For instance, h12-LOX primarily converts DHA to 14S-HpDHA. mdpi.comresearchgate.net

Chemoenzymatic approaches are also utilized in the synthesis of structured lipids containing PUFAs like DHA. These methods often involve lipases or phospholipases for esterification or transesterification reactions, sometimes in conjunction with chemical steps. mdpi.comnih.govnih.govcsic.espreprints.org While these studies may not focus specifically on the synthesis of this compound itself, they demonstrate the broader application of chemoenzymatic strategies for producing DHA-containing lipids with specific structures and positions of fatty acids. For example, chemoenzymatic methods have been developed for the asymmetric synthesis of structured triacylglycerols containing DHA at specific positions on the glycerol (B35011) backbone. preprints.org These strategies often leverage the regioselectivity of lipases like Candida antarctica lipase (B570770) B (CAL-B). preprints.org

Development of Biocatalytic Processes for Structured DHA-Containing Lipids

Biocatalysis, particularly using lipases and phospholipases, is widely applied for the synthesis of structured lipids enriched in PUFAs like DHA. mdpi.comnih.govnih.govcsic.esresearchgate.netnih.gov Structured lipids are triglycerides or phospholipids (B1166683) modified to contain specific fatty acids at defined positions on the glycerol backbone, aiming for improved bioavailability or functional properties. mdpi.comcsic.esresearchgate.netdntb.gov.ua

Enzymatic methods offer advantages such as mild reaction conditions and high selectivity, which are crucial for preserving the quality of oxidation-sensitive PUFAs like DHA. nih.govresearchgate.netnih.gov Lipases and phospholipases can catalyze various reactions, including esterification, transesterification, and acidolysis, to incorporate DHA into different lipid structures. mdpi.comnih.govcsic.es

Enzymatic Esterification and Transesterification